Cas no 73792-02-6 (2-THIOPHENECARBOXALDEHYDE, 5-OCTYL-)

2-THIOPHENECARBOXALDEHYDE, 5-OCTYL- 化学的及び物理的性質
名前と識別子
-
- 2-THIOPHENECARBOXALDEHYDE, 5-OCTYL-
- 5-n-Octylthiophene-2-carbaldehyde
- AYLATYPSOIBJDE-UHFFFAOYSA-N
- MFCD28360685
- DB-219584
- 73792-02-6
- 2-Thiophenecarboxaldehyde, 5-octyl-
- 5-octyl-2-thiophenecarboxaldehyde
- CS-0196317
- SCHEMBL1756541
- DTXSID30549558
- E93479
- 5-OCTYLTHIOPHENE-2-CARBALDEHYDE
-
- MDL: MFCD28360685
- インチ: InChI=1S/C13H20OS/c1-2-3-4-5-6-7-8-12-9-10-13(11-14)15-12/h9-11H,2-8H2,1H3
- InChIKey: AYLATYPSOIBJDE-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCC1=CC=C(C=O)S1
計算された属性
- せいみつぶんしりょう: 224.12348643Da
- どういたいしつりょう: 224.12348643Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 8
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.3Ų
- 疎水性パラメータ計算基準値(XlogP): 5.3
2-THIOPHENECARBOXALDEHYDE, 5-OCTYL- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB516953-5 g |
5-N-Octylthiophene-2-carbaldehyde |
73792-02-6 | 5g |
€269.40 | 2023-04-17 | ||
AstaTech | E93479-100/G |
5-N-OCTYLTHIOPHENE-2-CARBALDEHYDE |
73792-02-6 | 95% | 100g |
$1757 | 2023-09-18 | |
AstaTech | E93479-5/G |
5-N-OCTYLTHIOPHENE-2-CARBALDEHYDE |
73792-02-6 | 95% | 5g |
$195 | 2023-09-18 | |
abcr | AB516953-10g |
5-N-Octylthiophene-2-carbaldehyde; . |
73792-02-6 | 10g |
€519.60 | 2025-03-19 | ||
Aaron | AR005XSL-10g |
2-Thiophenecarboxaldehyde, 5-octyl- |
73792-02-6 | 95% | 10g |
$469.00 | 2025-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266987-5g |
5-n-Octylthiophene-2-carbaldehyde |
73792-02-6 | 97% | 5g |
¥1640.00 | 2024-07-28 | |
Ambeed | A772902-5g |
5-Octylthiophene-2-carbaldehyde |
73792-02-6 | 97% | 5g |
$193.0 | 2024-04-17 | |
AstaTech | E93479-25/G |
5-N-OCTYLTHIOPHENE-2-CARBALDEHYDE |
73792-02-6 | 95% | 25g |
$586 | 2023-09-18 | |
abcr | AB516953-25g |
5-N-Octylthiophene-2-carbaldehyde; . |
73792-02-6 | 25g |
€971.10 | 2025-03-19 | ||
abcr | AB516953-10 g |
5-N-Octylthiophene-2-carbaldehyde |
73792-02-6 | 10g |
€425.20 | 2023-04-17 |
2-THIOPHENECARBOXALDEHYDE, 5-OCTYL- 関連文献
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
2-THIOPHENECARBOXALDEHYDE, 5-OCTYL-に関する追加情報
Introduction to 2-Thiophenecarboxaldehyde, 5-octyl- (CAS No. 73792-02-6)
2-Thiophenecarboxaldehyde, 5-octyl-, identified by the Chemical Abstracts Service Number (CAS No.) 73792-02-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the thiophene derivatives family, characterized by a sulfur-containing heterocyclic structure, which contributes to its unique chemical properties and potential applications in synthetic chemistry and drug development.
The molecular structure of 2-thiophenecarboxaldehyde, 5-octyl- consists of a thiophene ring substituted with an aldehyde group at the 2-position and an octyl chain at the 5-position. This arrangement imparts both lipophilicity and reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the aldehyde functional group (–CHO) enhances its utility as a building block in condensation reactions, such as the formation of Schiff bases, which are widely explored for their biological activities.
In recent years, there has been growing interest in thiophene-based compounds due to their demonstrated pharmacological properties. Research has highlighted the potential of thiophenecarboxaldehyde derivatives in modulating various biological pathways. For instance, studies have shown that certain thiophene derivatives exhibit anti-inflammatory, antimicrobial, and anticancer activities. The introduction of an octyl substituent in 2-thiophenecarboxaldehyde, 5-octyl- is particularly noteworthy, as it can influence the compound's solubility and bioavailability, thereby enhancing its therapeutic efficacy.
The synthesis of 2-thiophenecarboxaldehyde, 5-octyl- typically involves multi-step organic reactions, starting from readily available precursors such as 2-bromothiophene or 2-chlorothiophene. The process often includes functional group transformations, such as reduction or oxidation steps, to introduce the desired substituents. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These synthetic strategies are critical for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
One of the most compelling aspects of 2-thiophenecarboxaldehyde, 5-octyl- is its role as a precursor in the development of novel therapeutic agents. Researchers have leveraged its reactive aldehyde group to form conjugates with other bioactive molecules or to serve as a scaffold for designing new compounds with enhanced pharmacological profiles. For example, recent studies have demonstrated the use of this compound in generating derivatives that target specific enzymes or receptors involved in diseases such as cancer and neurodegeneration. The octyl moiety further aids in optimizing pharmacokinetic properties, ensuring better absorption and distribution within the body.
The chemical reactivity of 2-thiophenecarboxaldehyde, 5-octyl- allows for diverse modifications, making it a versatile tool in medicinal chemistry. Its ability to participate in condensation reactions with amines or hydrazines facilitates the creation of Schiff bases—a class of compounds known for their broad spectrum of biological activities. These Schiff bases have been investigated for their potential as antitumor agents, due to their ability to interfere with critical cellular processes such as DNA replication and protein synthesis. The incorporation of an octyl group may also enhance membrane permeability, improving cellular uptake and therapeutic effects.
In addition to its pharmaceutical applications, 2-thiophenecarboxaldehyde, 5-octyl- has found utility in materials science and agrochemical research. Its structural features make it a suitable candidate for developing organic semiconductors or liquid crystals used in electronic devices. Furthermore, derivatives of this compound have been explored as intermediates in synthesizing pesticides and herbicides that exhibit improved environmental stability while maintaining high efficacy against target pests.
The safety profile of 2-thiophenecarboxaldehyde, 5-octyl- is another critical consideration in its application. While extensive toxicological studies are ongoing to fully characterize its effects on human health and the environment, preliminary data suggest that it behaves similarly to other thiophene derivatives—exhibiting moderate toxicity but manageable risks when handled under appropriate conditions. Proper storage and handling procedures must be followed to prevent degradation or unintended reactions that could compromise safety.
Future research directions for 2-thiophenecarboxaldehyde, 5-octyl- include exploring its potential in combination therapies and personalized medicine approaches. By understanding how this compound interacts with other drugs or biological targets at a molecular level, scientists can develop synergistic treatments that improve patient outcomes. Computational modeling and high-throughput screening techniques are being employed to accelerate the discovery process and identify novel applications for this versatile intermediate.
In conclusion,2-Thiophenecarboxaldehyde, 5-octyl- (CAS No. 73792-02-6) represents a significant advancement in synthetic chemistry with broad implications for drug development and material science. Its unique structural features—combining lipophilicity with reactivity—make it an invaluable asset for researchers seeking innovative solutions across multiple disciplines. As scientific understanding continues to evolve,this compound is poised to play an increasingly pivotal role in shaping next-generation therapeutics and functional materials.
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